molecular formula C17H11BrCl2N2O4S B10955321 5-bromo-N-{4-[(3,4-dichlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide

5-bromo-N-{4-[(3,4-dichlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide

Cat. No.: B10955321
M. Wt: 490.2 g/mol
InChI Key: CKTQPAULRBXMIB-UHFFFAOYSA-N
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Description

5-BROMO-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE: is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 3,4-Dichloroaniline: This intermediate is synthesized by chlorinating aniline in the presence of a suitable catalyst.

    Formation of 3,4-Dichloroanilino Sulfonyl Chloride: The 3,4-dichloroaniline is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

    Coupling with 5-Bromo-2-Furamide: The final step involves coupling the 3,4-dichloroanilino sulfonyl chloride with 5-bromo-2-furamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with substituted functional groups replacing bromine or chlorine atoms.

Scientific Research Applications

5-BROMO-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-BROMO-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE is unique due to the combination of bromine, chlorine, and sulfonyl groups attached to a furan ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H11BrCl2N2O4S

Molecular Weight

490.2 g/mol

IUPAC Name

5-bromo-N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H11BrCl2N2O4S/c18-16-8-7-15(26-16)17(23)21-10-1-4-12(5-2-10)27(24,25)22-11-3-6-13(19)14(20)9-11/h1-9,22H,(H,21,23)

InChI Key

CKTQPAULRBXMIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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